molecular formula C11H11Cl2F B1421515 2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene CAS No. 1143461-49-7

2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene

Cat. No. B1421515
M. Wt: 233.11 g/mol
InChI Key: SZYNQWXNUVFOAP-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Catalytic Dehydrohalogenation and Hydroisomerization : The catalytic dehydrohalogenation of halogenated pentenes to yield pentene is a notable application. Catalysts such as Nb, Mo, Ta, W halide clusters, and Re chloride clusters are used for this purpose, facilitating reactions under specific conditions (Kamiguchi et al., 2003). Similarly, hydroisomerization of olefins like 2-pentene can be catalyzed by certain rhodium halides, leading to the formation of 1-pentene and trans-2-pentene (Bond & Hillyard, 1968).

  • Addition Reactions and Polymerization : The homolytic addition of thiophenol to compounds like trivinylmethane and 3-vinyl-1-pentene has been studied, revealing insights into radical formations and reactions (Vasil’eva, Fedin, & Freĭdlina, 1970). The process of monomer-isomerization polymerization using catalysts like TiCl3–R3Al for converting olefins like 5-phenyl-2-pentene to polymers consisting of 5-phenyl-1-pentene units has also been reported (Endo, Tsujikawa, & Otsu, 1986).

  • Electrochemical Reduction and Synthesis : Electrochemical reduction of dihalopentanes at carbon electrodes has been explored, yielding various compounds including cyclopentane, n-pentane, and 1-pentene (Pritts & Peters, 1994). The synthesis of compounds like 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4(1H)-one through reactions involving chloro- and fluorophenyl derivatives has also been reported (Satheeshkumar et al., 2017).

  • Photochromic Properties : The study of photochromic properties in compounds like 1‐[2‐methyl‐5‐(3‐fluoro‐4‐chloro)phenyl‐3‐thienyl]perfluorocyclopentene has revealed insights into their photochemical behaviors, fluorescence, and kinetics (Xue et al., 2017).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-chloro-3-(4-chloropent-4-enyl)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2F/c1-8(12)3-2-4-9-5-10(13)7-11(14)6-9/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYNQWXNUVFOAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCC1=CC(=CC(=C1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-chloro-5-fluorophenyl)-1-pentene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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